molecular formula C10H11ClF3NO3 B3246074 2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride CAS No. 174732-77-5

2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride

Cat. No.: B3246074
CAS No.: 174732-77-5
M. Wt: 285.65 g/mol
InChI Key: UAKYDNOGIWVOQQ-UHFFFAOYSA-N
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Description

2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO3 and its molecular weight is 285.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary target, it’s challenging to summarize the affected biochemical pathways . Once the target and mode of action are known, it will be possible to understand which pathways are affected and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be determined once the target and mode of action are identified.

Properties

IUPAC Name

2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKYDNOGIWVOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 6 N hydrochloric acid (1 mL) solution of tert-butyl 2-[(diphenylmethylene)amino]-3-[4-(trifluoromethoxy)phenyl]propanoate (64 mg, 0.136 mmol) prepared in Reference Example 1 (1a) was heated under reflux for 6 hours and then cooled to room temperature. The reaction solution was concentrated under reduced pressure, and the residue was washed with diethyl ether to give 35 mg of the title compound (white powder, yield: 91%).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-[(diphenylmethylene)amino]-3-[4-(trifluoromethoxy)phenyl]propanoate
Quantity
64 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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